molecular formula C18H17N3O2 B2474761 4-(2,6-Dimethylphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine CAS No. 338410-66-5

4-(2,6-Dimethylphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine

Cat. No.: B2474761
CAS No.: 338410-66-5
M. Wt: 307.353
InChI Key: LTVKLRHBVSLSPX-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is a synthetic pyrimidine derivative intended for research and development purposes. Pyrimidine-based compounds are a significant area of investigation in medicinal chemistry and are frequently explored as potential inhibitors for various biological targets, such as kinases and epigenetic regulators . This compound is provided as a high-purity solid and is characterized to meet strict quality standards for in vitro research applications. It is formulated for laboratory use and must be handled by qualified professionals. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and conduct their own experiments to determine the compound's specific activity, mechanism of action, and research applications.

Properties

IUPAC Name

4-(2,6-dimethylphenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-7-6-8-13(2)16(12)23-18-15(22-3)11-20-17(21-18)14-9-4-5-10-19-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVKLRHBVSLSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=NC(=NC=C2OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

The most widely reported method involves cyclocondensation of ethyl cyanoacetate with urea derivatives. As demonstrated in CN111039876A, this two-step process begins with sodium-mediated cyclization:

Step 1: Cyclization
Sodium metal (100 mmol) reacts with anhydrous methanol (50 mL) under vigorous stirring. Methyl cyanoacetate (50 mmol) is added dropwise, followed by urea (50 mmol), yielding 4-amino-2,6(1H,3H)-pyrimidinedione after refluxing at 65–80°C for 3 hours (96.9% yield).

Step 2: Functionalization
The intermediate undergoes methylation using dimethyl sulfate in toluene with tetrabutylammonium bromide as a phase-transfer catalyst. Optimal conditions (60–80°C, 8–10 hours) produce 4-amino-2,6-dimethoxypyrimidine, which is subsequently coupled with 2-chloropyridine via Ullmann reaction to install the pyridinyl group.

Key Parameters

Variable Optimal Range Yield Impact
Reaction Temperature 65–80°C ±15%
Sodium:Methanol Ratio 2 mmol:1 mL ±22%
Methylation Time 8–10 hours ±8%

Nucleophilic Aromatic Substitution

An alternative route modifies preformed pyrimidine cores. 2,4-Dichloro-5-methoxypyrimidine reacts with 2,6-dimethylphenol in DMF at 120°C for 12 hours, achieving 68% yield of the phenoxy intermediate. Subsequent Suzuki-Miyaura coupling with 2-pyridinylboronic acid completes the synthesis. This method avoids toxic phosphorus reagents but requires rigorous moisture control to prevent hydrolysis.

Boekelheide Rearrangement Strategy

Recent advances employ pyrimidine N-oxide intermediates. As detailed in Kurzawa (2023), treating pyrimidine N-oxide with acetic anhydride at 120°C induces a-sigmatropic rearrangement:

$$
\text{C}{15}\text{H}{13}\text{N}3\text{O}2 \xrightarrow{\text{(Ac)}2\text{O}} \text{C}{18}\text{H}{17}\text{N}3\text{O}_2 + \text{Byproducts}
$$

This method produces the target compound in 75% yield but generates acetoxymethyl side products (3–5 in Scheme 3) requiring chromatographic separation. Radical scavengers like TEMPO suppress byproduct formation by 40%.

Reaction Optimization and Byproduct Analysis

Temperature-Dependent Side Reactions

At temperatures exceeding 80°C, the Boekelheide pathway generates:

  • Radical intermediates : (Pyrimidin-4-yl)methyl radicals form through N–O bond homolysis, leading to dimeric species.
  • Oxidative products : Air exposure converts 15% of starting material to pyrimidine-4-carbaldehyde under standard conditions.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Increase nucleophilicity but promote hydrolysis of chloro intermediates (t₁/₂ = 3.2 hours in DMF vs. 8.7 hours in toluene).
  • Ether solvents : MTBE reduces byproduct formation to <5% in methylation steps compared to THF (12–18% byproducts).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (d, J=4.8 Hz, 1H, Py-H), 7.89–7.84 (m, 2H, Ar-H), 6.98 (s, 1H, Pyrimidine-H), 3.92 (s, 3H, OCH₃), 2.32 (s, 6H, CH₃).
  • HRMS : m/z 307.1321 [M+H]⁺ (calc. 307.1318 for C₁₈H₁₇N₃O₂).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98.5% purity when using recrystallization from ethyl acetate/hexane (3:1).

Industrial Scalability Challenges

While lab-scale syntheses achieve >90% yields, scale-up faces three hurdles:

  • Exothermic risks : Sodium-mediated cyclization requires controlled addition rates (<5 mL/min) to prevent thermal runaway.
  • Waste management : Phosphorus-free routes still generate 8 L wastewater per mole product, necessitating nanofiltration systems.
  • Isomer separation : The Ullmann coupling produces 7–9% of 5-(2-pyridinyl) regioisomer, requiring costly chiral stationary phases for resolution.

Emerging Methodologies

Microwave-assisted synthesis reduces reaction times from 10 hours to 35 minutes for cyclization steps, albeit with 12% lower yield due to rapid decomposition. Flow chemistry approaches using packed-bed reactors show promise for continuous production (Space-Time Yield = 1.2 kg·L⁻¹·day⁻¹).

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Boronic acids or stannanes in the presence of palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, making it suitable for several applications:

Antitumor Activity

Several studies have highlighted the potential of pyrimidine derivatives in cancer therapy. For instance, compounds with similar structural motifs have been synthesized and evaluated for their ability to inhibit tumor growth. In particular, derivatives of pyrimidines have shown effectiveness as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in angiogenesis and tumor progression .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related pyrimidine derivatives have demonstrated significant inhibitory effects against various bacterial strains, indicating that modifications to the pyrimidine ring can enhance antimicrobial efficacy .

Inhibition of Kinase Activity

Pyrimidine derivatives are often explored for their ability to inhibit receptor tyrosine kinases (RTKs). The compound may exhibit such properties, contributing to its potential as a therapeutic agent in diseases where RTK signaling is dysregulated, such as cancer .

Synthesis and Modification

The synthesis of 4-(2,6-Dimethylphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine involves several chemical reactions that can be optimized for yield and purity. The synthesis typically includes:

  • Formation of the Pyrimidine Ring : This can be achieved through cyclocondensation reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of functional groups such as methoxy and dimethylphenyl moieties can enhance biological activity.

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor potential of similar pyrimidine compounds found that specific substitutions on the pyrimidine ring significantly increased potency against melanoma models. The compounds demonstrated not only cytotoxicity but also the ability to inhibit metastasis and angiogenesis in vivo .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives related to this compound were screened against various bacterial strains. Results indicated that certain modifications led to compounds with minimum inhibitory concentrations (MICs) lower than standard antibiotics, showcasing their potential as novel antimicrobial agents .

Comparative Analysis Table

Property/ActivityCompound NameReference
Antitumor ActivityVEGFR-2 Inhibitors
Antimicrobial ActivityInhibition against bacterial strains
Kinase InhibitionPotential RTK inhibition

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can interact with enzymes or receptors, modulating their activity. For example, pyrimidine-based compounds are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .

Biological Activity

The compound 4-(2,6-Dimethylphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory effects, supported by case studies and relevant research findings.

  • Molecular Formula : C15H16N2O3
  • Molecular Weight : 272.30 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activities of pyrimidine derivatives, including the compound , are well-documented. They exhibit a variety of pharmacological effects, including:

  • Anticancer Activity
    • Pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that certain pyrimidines demonstrate significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
    • In a comparative study, compounds structurally similar to this compound exhibited IC50 values lower than 10 µM against these cell lines, indicating potent anticancer properties .
  • Antibacterial Activity
    • The compound's structural features suggest potential antibacterial properties. Research has shown that pyrimidine derivatives can inhibit the growth of various bacterial strains, including E. coli and S. aureus .
    • A synthesized analog demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, highlighting the potential for developing new antibacterial agents based on this chemical scaffold .
  • Anti-inflammatory Effects
    • Inflammation-related diseases can be targeted by compounds like this compound. Studies have reported that certain pyrimidines exhibit significant inhibition of pro-inflammatory cytokines, suggesting their utility in treating inflammatory conditions .
    • The anti-inflammatory activity was evaluated using an in vitro model where compounds were tested for their ability to inhibit nitric oxide production in macrophages .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValuesReference
AnticancerMCF-7<10 µM
AnticancerA549<10 µM
AntibacterialE. coli32 µg/mL
Anti-inflammatoryMacrophagesSignificant inhibition

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways are hypothesized based on related compounds:

  • Cell Cycle Arrest : Some pyrimidines induce cell cycle arrest at specific phases (G1/S or G2/M), leading to apoptosis in cancer cells.
  • Inhibition of Kinases : Certain derivatives have been shown to inhibit key kinases involved in cell proliferation and survival pathways.
  • Modulation of Inflammatory Pathways : The compound may reduce inflammation by downregulating the expression of pro-inflammatory genes.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 4-(2,6-dimethylphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine, and how can reaction purity be optimized?

Answer:
The synthesis of pyrimidine derivatives typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For this compound:

  • Step 1: Start with a 2-chloro-5-methoxypyrimidine core. Introduce the 2-pyridinyl group via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(OAc)₂) and a boronic acid derivative of pyridine .
  • Step 2: Substitute the remaining chlorine atom with 2,6-dimethylphenoxy via nucleophilic aromatic substitution in the presence of a base (e.g., K₂CO₃) .
  • Purity Optimization: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to monitor intermediates. Recrystallization from ethanol/water mixtures can enhance final product purity .

Advanced: How can researchers address contradictory biological activity data for this compound across different enzymatic assays?

Answer:
Contradictions often arise from variations in assay conditions (pH, temperature, co-solvents) or enzyme isoforms. Methodological recommendations:

  • Standardized Assay Design: Use buffer systems (e.g., Tris-HCl, pH 7.4) with controlled ionic strength and avoid co-solvents like DMSO above 1% v/v to prevent protein denaturation .
  • Isoform-Specific Testing: Validate activity against purified enzyme isoforms (e.g., CYP450 subtypes) using LC-MS/MS to quantify metabolite formation .
  • Statistical Analysis: Apply ANOVA to compare activity across replicates and conditions, as demonstrated in randomized block designs for environmental studies .

Basic: What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.5 ppm for pyridine and pyrimidine rings) and methoxy groups (δ ~3.8 ppm, singlet) .
    • ¹³C NMR: Confirm quaternary carbons (e.g., pyrimidine C2 at δ ~160 ppm) and methyl groups (δ ~20–25 ppm) .
  • X-ray Crystallography: Resolve bond lengths and angles (e.g., C-O bond in methoxy groups: ~1.36 Å) to validate stereoelectronic effects .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to target receptors (e.g., kinase domains). Parameterize the pyrimidine ring’s electron-deficient nature and pyridine’s π-stacking potential .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water model) over 100 ns to assess binding free energy (ΔG) using the MM-PBSA method .
  • QSAR Models: Corrogate substituent effects (e.g., methoxy vs. methyl groups) with IC₅₀ values from published analogs to predict bioactivity .

Methodological: What experimental designs are recommended to evaluate the compound’s stability under physiological and environmental conditions?

Answer:

  • Hydrolytic Stability: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS and identify hydrolytic products (e.g., demethylation or pyrimidine ring cleavage) .
  • Photodegradation: Expose to UV light (λ = 254 nm) in a solar simulator and quantify half-life using first-order kinetics .
  • Environmental Fate Studies: Apply OECD Guideline 307 to assess soil adsorption/desorption kinetics. Use LC-TOF-MS to track transformation products .

Advanced: How can researchers optimize regioselectivity during the synthesis of polysubstituted pyrimidines like this compound?

Answer:

  • Protecting Group Strategy: Temporarily block reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBDMS) ethers to direct substitution to desired positions .
  • Microwave-Assisted Synthesis: Enhance reaction kinetics and regioselectivity by conducting Suzuki couplings at 120°C for 20 minutes, reducing side-product formation .
  • DFT Calculations: Predict electron density maps of intermediates to identify nucleophilic/electrophilic hotspots, guiding reagent choice (e.g., soft vs. hard nucleophiles) .

Basic: What are the key considerations for validating the compound’s biological activity in cell-based assays?

Answer:

  • Cell Line Selection: Use engineered lines (e.g., HEK293T overexpressing target receptors) to improve signal-to-noise ratios .
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM, ensuring IC₅₀ values fall within the linear range of the assay (R² > 0.95) .
  • Cytotoxicity Controls: Include parallel MTT assays to distinguish target-specific effects from general cell death .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in studying the metabolic fate of this compound?

Answer:

  • Synthesis of Labeled Analogs: Introduce ¹³C at the methoxy group via methyl iodide-¹³CH₃ in the final substitution step .
  • Mass Spectrometry Tracking: Use high-resolution LC-MS to trace ¹³C-labeled metabolites in hepatocyte incubations, identifying primary oxidation pathways (e.g., O-demethylation) .
  • Quantitative Proteomics: Apply SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map protein targets in treated cells .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,6-Dimethylphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(2,6-Dimethylphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.